molecular formula C21H17F6N3O4 B11493914 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11493914
M. Wt: 489.4 g/mol
InChI Key: IDPQBUFBFHEMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenylhydrazine with 4-bromo-3,4,5-trimethoxybenzoyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution[][4].

Major Products Formed

Scientific Research Applications

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it can modulate signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4,5-trimethoxybenzamide is unique due to its combination of trifluoromethyl groups and a pyrazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H17F6N3O4

Molecular Weight

489.4 g/mol

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H17F6N3O4/c1-32-14-8-11(9-15(33-2)18(14)34-3)19(31)28-12-4-6-13(7-5-12)30-17(21(25,26)27)10-16(29-30)20(22,23)24/h4-10H,1-3H3,(H,28,31)

InChI Key

IDPQBUFBFHEMEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.